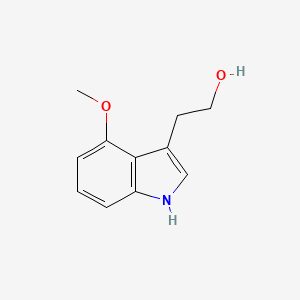

1H-Indole-3-ethanol,4-methoxy-

Description

Significance of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block in a multitude of biologically active molecules. This structural motif is present in the essential amino acid tryptophan, which serves as a biochemical precursor to neurotransmitters like serotonin (B10506) and the neurohormone melatonin. europa.eu The inherent ability of the indole ring to mimic peptide structures and interact with various enzymes and receptors makes it a valuable component in the design of new therapeutic agents. chemicalbook.com

The broad spectrum of pharmacological activities associated with indole derivatives is extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. labseeker.com Researchers have successfully developed numerous indole-based drugs for a range of conditions, underscoring the therapeutic importance of this heterocyclic system. The continuous exploration of novel indole derivatives is driven by the quest for compounds with improved efficacy, selectivity, and lower toxicity.

Overview of 1H-Indole-3-ethanol, 4-methoxy- as a Research Compound

1H-Indole-3-ethanol, 4-methoxy-, identified by the CAS number 60965-37-9, is a specific molecule within the vast indole family. labseeker.com Its structure features the core indole ring system, with an ethanol (B145695) group attached at the third position and a methoxy (B1213986) group at the fourth position. The presence and position of these functional groups are critical in determining the compound's physicochemical properties and its potential biological activity.

Currently, 1H-Indole-3-ethanol, 4-methoxy- is primarily recognized as a compound for research purposes. Its availability from various chemical suppliers facilitates its use in screening libraries for drug discovery and in fundamental chemical research. While extensive, peer-reviewed studies focusing exclusively on this compound are limited, its structural components suggest potential areas of scientific interest.

Physicochemical Properties of 1H-Indole-3-ethanol, 4-methoxy-

| Property | Value |

| CAS Number | 60965-37-9 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

This table presents basic physicochemical data for 1H-Indole-3-ethanol, 4-methoxy-.

Scope of Academic Investigation Pertaining to 1H-Indole-3-ethanol, 4-methoxy-

The academic investigation of 1H-Indole-3-ethanol, 4-methoxy- is largely informed by the established research on related 4-methoxyindole (B31235) derivatives. The methoxy group at the 4-position of the indole ring is known to influence the electronic properties of the molecule, which can in turn affect its reactivity and biological interactions.

Research into structurally similar compounds, such as 4-methoxyindole-3-carbinol, has shown potential in areas like cancer research. For instance, studies have explored the effects of such compounds on the proliferation of cancer cells. The ethanol substituent at the 3-position is another key feature. The synthesis of 3-substituted indoles is a well-established area of organic chemistry, with numerous methods available for creating diverse molecular libraries for biological screening.

Given the known biological activities of the 4-methoxyindole scaffold, potential research directions for 1H-Indole-3-ethanol, 4-methoxy- could include:

Anticancer Activity: Investigating its cytotoxic effects against various cancer cell lines, drawing parallels from other methoxy-substituted indoles.

Antimicrobial and Antifungal Properties: Screening for activity against a range of microbial and fungal pathogens, a common application for novel indole derivatives.

Neuroprotective Effects: Exploring its potential to modulate neurological pathways, given the structural relationship to neuroactive compounds like serotonin.

Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes that are targets for various diseases.

While direct and detailed research findings on 1H-Indole-3-ethanol, 4-methoxy- are not widely published, its chemical structure firmly places it within a class of compounds of significant interest to the scientific community. Future studies are required to fully elucidate its specific biological activities and therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-11(10)8(5-6-13)7-12-9/h2-4,7,12-13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJFYGIWOKTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of 1h Indole 3 Ethanol,4 Methoxy

Receptor Interaction Profiling

Comprehensive searches for receptor binding data for 1H-Indole-3-ethanol, 4-methoxy- did not yield specific affinity or efficacy data for any receptor type.

There is currently no specific data available in the scientific literature detailing the binding affinity or modulatory effects of 1H-Indole-3-ethanol, 4-methoxy- on serotonin (B10506) receptors. While other indole (B1671886) alkaloids have been shown to interact with various serotonin (5-HT) receptor subtypes, a direct investigation into this specific compound has not been reported.

Information regarding the interaction of 1H-Indole-3-ethanol, 4-methoxy- with other receptor systems is not available in the current body of scientific research.

Enzyme Modulation and Inhibition Studies

Detailed studies on the specific enzymatic targets and inhibitory profile of 1H-Indole-3-ethanol, 4-methoxy- are not presently available.

While various indole derivatives have been investigated for their potential as anticancer agents through the inhibition of cancer cell proliferation, there are no specific studies that document the inhibitory effects of 1H-Indole-3-ethanol, 4-methoxy- on enzymes involved in these processes. The broader class of 4-methoxyindole (B31235) derivatives has been utilized in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.

Research on indole-3-ethanol oxidase has been conducted in the context of auxin biosynthesis in plants. These studies focus on the enzyme's interaction with indole-3-ethanol. However, there is no available research on the kinetics or regulatory mechanisms of this enzyme specifically with the substrate 1H-Indole-3-ethanol, 4-methoxy-.

Antimicrobial Target Interaction Studies and Bacterial Adaptation Pathways

Constructing an article on these topics for 1H-Indole-3-ethanol, 4-methoxy- would require speculating based on the activities of other, structurally different indole compounds, which would violate the instruction to focus solely on the specified chemical. Further peer-reviewed research is needed to elucidate the specific molecular and cellular mechanisms of this compound.

Research on Biological Activities of 1h Indole 3 Ethanol,4 Methoxy and Its Derivatives in Experimental Models

Antiviral Activity Investigations in In vitro and In vivo Research Models

The quest for novel antiviral agents has led to the exploration of a multitude of chemical structures, including indole (B1671886) derivatives. While direct studies on the antiviral properties of 1H-Indole-3-ethanol, 4-methoxy- are not extensively documented, research on related methoxyindole derivatives has shown promise. For instance, a study on a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters identified a derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride, with a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.gov The calculated half-maximal inhibitory concentration (IC50) for this compound was 1.84 μM (1.06 μg/mL), with a selectivity index (SI) of 78.6. nih.gov

Furthermore, a review of recently discovered indole scaffolds highlighted a 6-methoxyindole analog that exhibited comparable anti-HIV-1 activity to a potent inhibitor, with an EC50 of 4.8 nM. nih.gov In contrast, the 5-methoxy derivative and 4,6-dimethoxy analogs did not yield the expected results, suggesting that the position of the methoxy (B1213986) group is crucial for antiviral potency. nih.gov Another study on indole-based ferulic acid derivatives reported anti-SARS-CoV-2 activity, with two compounds demonstrating IC50 values of 70.85 µM and 68.28 µM in Vero cells. researchgate.net

These findings underscore the potential of methoxy-substituted indoles as a promising avenue for the development of new antiviral therapies. Further research is warranted to specifically investigate the antiviral spectrum and mechanism of action of 4-methoxyindole (B31235) derivatives, including 1H-Indole-3-ethanol, 4-methoxy-.

Anticancer Activity Research in In vitro and In vivo Models

The anticancer potential of indole derivatives has been extensively investigated. The 4-methoxy substitution pattern has been incorporated into various molecular frameworks to explore its impact on cytotoxic activity.

One study focused on a series of novel 4-methoxy hydrazone derivatives and their cytotoxic effects on several human cancer cell lines. The results indicated that these compounds were significantly more sensitive than the reference anticancer drug, Melphalan. For instance, two of the compounds exhibited IC50 values of 0.04 µM and 0.06 µM against the K-562 chronic myeloid leukemia cell line. researchgate.net The selectivity of these compounds was also noteworthy, with selectivity indices ranging from 2 to 1254, indicating a favorable therapeutic window. researchgate.net

Another investigation into indole-based 4,5-dihydroisoxazole derivatives revealed that a para-fluorinated derivative was the most potent against several cancer cell lines. acs.org However, the study also highlighted the importance of substitution patterns, as the 2-hydroxy and 2-hydroxy, 6-methoxy derivatives showed a complete loss of activity. acs.org

A series of pyrazolinyl-indole derivatives were synthesized and evaluated for their anti-cancer activity by the National Cancer Institute (NCI), USA. Several of these compounds demonstrated remarkable cytotoxic activities against a panel of 56 different human cancer cell lines. nih.gov

Furthermore, a study on 5-[(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)methyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione displayed significant anti-cancer activity against human liver cancer cell lines, with an IC50 value of 4.29 µM against the Huh7 cell line. researchgate.net

These studies collectively suggest that the 4-methoxyindole scaffold can be a valuable component in the design of novel anticancer agents. The specific substitutions on the indole ring and the nature of the appended functionalities play a crucial role in determining the potency and selectivity of these compounds.

Table 1: Anticancer Activity of 4-Methoxyindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methoxy Hydrazone Derivative 12 | K-562 (Chronic Myeloid Leukemia) | 0.04 researchgate.net |

| 4-Methoxy Hydrazone Derivative 14 | K-562 (Chronic Myeloid Leukemia) | 0.06 researchgate.net |

This table is based on available data and is not exhaustive.

Antimicrobial and Antifungal Activity Studies

The emergence of drug-resistant microbial and fungal pathogens necessitates the continuous search for new therapeutic agents. Indole derivatives have been a rich source of compounds with antimicrobial and antifungal properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial activity of 4-methoxyindole derivatives has yielded varied results depending on the specific compound and the bacterial strains tested. A study on synthetic indole derivatives, SMJ-2 and SMJ-4, found them to be significantly active against a wide variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL. nih.gov However, these compounds did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

In another study, a series of ciprofloxacin-indole hybrids were synthesized and evaluated for their antibacterial activity. One of the most active hybrids, 8b, exhibited excellent inhibitory activity against both Gram-positive and Gram-negative strains, with MIC values ranging from 0.0626 to 1 μg/mL, which was equal to or higher than the parent drug ciprofloxacin. nih.gov

Furthermore, a series of phenylsulfonyl indole-modified Ru-based metallodrugs demonstrated strong bacteriostatic efficacy against Staphylococcus aureus. The most active complex, RuS2, also showed robust bactericidal efficacy against Escherichia coli in the presence of subinhibitory concentrations of polymyxin B. rsc.org

Table 2: Antibacterial Activity of Indole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Synthetic Indole Derivative SMJ-2 | Gram-positive bacteria (various) | 0.25 - 2 nih.gov |

| Synthetic Indole Derivative SMJ-4 | Gram-positive bacteria (various) | 0.25 - 16 nih.gov |

This table is based on available data and is not exhaustive.

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of indole derivatives has also been an area of active research. A study on novel 4-methoxy-naphthalene derivatives, which share a methoxy-aromatic feature, reported significant antifungal activity against Paracoccidioides spp. One of the compounds, a carbohydrazide derivative, exhibited MIC values ranging from 8 to 32 μg/mL against these fungi. nih.gov

Another investigation into 3-indolyl-3-hydroxy oxindole derivatives demonstrated moderate to excellent antifungal activities against five different plant pathogenic fungi. One particular compound, 3u, showed excellent activity against Rhizoctonia solani with an EC50 of 3.44 mg/L. nih.gov While not directly 4-methoxyindole derivatives, these studies highlight the potential of the broader indole chemical space for antifungal drug discovery.

Inhibition of Biofilm Formation

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Consequently, the discovery of agents that can inhibit biofilm formation is of great interest.

A study on bis(indolyl)pyridines, including a 4-(4-Methoxy-phenyl)-2,6-bis(1H-indol-3-yl)pyridine-3-carbonitrile derivative, evaluated their ability to inhibit biofilm formation by Staphylococcus aureus and Escherichia coli. Several of the synthesized compounds showed marked selectivity and considerable antibiofilm activity. mdpi.com For instance, some derivatives exhibited biofilm inhibition values of over 80% against S. aureus and over 90% against E. coli. mdpi.com

Another study on 4-hydroxyindole azo compounds reported that two of the synthesized compounds inhibited biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus by 70% (at 31.25 µg/mL) and 57% (at 125 µg/mL), respectively. journaljsrr.com

Furthermore, research on conformationally constrained indole-based analogues of the marine alkaloid oroidin identified a 5-(trifluoromethoxy)indole-based analogue as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation, with a minimum biofilm inhibitory concentration (MBIC50) of 20 μM. nih.gov Halogenated indoles, such as 7-benzyloxyindole, 4-fluoroindole, and 5-iodoindole, have also been shown to effectively inhibit Candida albicans biofilm formation. nih.govresearchgate.net

Table 3: Biofilm Inhibition by Methoxy-phenyl Indole Derivatives

| Compound Class | Microorganism | Inhibition (%) / MBIC50 |

|---|---|---|

| Bis(indolyl)pyridines | Staphylococcus aureus | >80% mdpi.com |

| Bis(indolyl)pyridines | Escherichia coli | >90% mdpi.com |

| 4-Hydroxyindole Azo Compound 4a | Pseudomonas aeruginosa | 70% at 31.25 µg/mL journaljsrr.com |

| 4-Hydroxyindole Azo Compound 4f | Staphylococcus aureus | 57% at 125 µg/mL journaljsrr.com |

This table is based on available data and is not exhaustive.

Neuroprotective Research Applications in Cellular and Animal Models

Neurodegenerative diseases represent a significant and growing health concern, and there is a pressing need for the development of effective neuroprotective therapies. Indole-based compounds have emerged as a promising class of molecules in this area due to their antioxidant and anti-inflammatory properties.

A study investigating an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid in a scopolamine-induced model of Alzheimer's disease in rats demonstrated its potential neuroprotective effects. mdpi.com This compound exhibited a favorable safety profile and potent neuroprotective effects, including strong antioxidant properties and significant inhibition of monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegeneration. mdpi.com In a cellular model using SH-SY5Y human neuroblastoma cells, this 5-methoxyindole derivative did not show significant cytotoxic effects, with an IC50 of 111 μM. mdpi.com

Another study on a series of synthetic indole-phenolic compounds evaluated their potential as multifunctional neuroprotectors. These compounds exhibited strong antioxidant and cytoprotective effects in cellular models, countering reactive oxygen species (ROS) generated by the Aβ(25–35) peptide. nih.gov The compounds significantly preserved cell viability in the presence of oxidative stress. nih.gov

Furthermore, research on indole derivative NC009-1 in a mouse model of Parkinson's disease showed that it ameliorated motor deficits and non-motor depression, increased dopamine levels, and reduced oxidative stress and neuroinflammation in the brain. mdpi.comresearchgate.net These effects were achieved by down-regulating inflammatory pathways and up-regulating cellular antioxidant responses. mdpi.com

While these studies focus on 5-methoxy and other indole derivatives, they provide a strong rationale for investigating the neuroprotective potential of 4-methoxyindole derivatives like 1H-Indole-3-ethanol, 4-methoxy-. The position of the methoxy group can significantly influence the compound's ability to cross the blood-brain barrier and interact with relevant biological targets.

Plant Growth Regulation and Phytohormone Research

The indole nucleus is a core structure in many compounds essential for plant life, most notably the auxin class of phytohormones. Auxins, such as indole-3-acetic acid (IAA), are fundamental regulators of nearly all aspects of plant growth and development, including cell division, elongation, and differentiation. acs.orgmdpi.com The compound 1H-Indole-3-ethanol, also known as tryptophol (B1683683), is recognized as a naturally occurring auxin and a plant metabolite. wikipedia.org The introduction of a methoxy group at the 4-position of the indole ring, creating 1H-Indole-3-ethanol, 4-methoxy-, modifies the electronic properties of the molecule, which can influence its biological activity. Methoxy substituents are known to enhance the reactivity of the indole ring system, a strategy that can diversify the regiochemical behavior and biological functions of these compounds. chim.it

Research into derivatives of indole-3-butyric acid (IBA), a related auxin, highlights the nuanced effects that structural modifications have on plant development. For instance, studies on IBA-derived agents have demonstrated that specific analogues can act as potent modulators of root architecture. While direct research on 1H-Indole-3-ethanol, 4-methoxy- is limited, the principles observed with related derivatives offer valuable insights.

In a study involving Arabidopsis thaliana, O-methylation of an indole-based compound, creating methyl 5-(1H-indol-3-yl)-2-methoxypentanoate (JAX-83), transformed its activity from a promoter of lateral root formation to a selective inhibitor. acs.org This suggests that the presence and position of a methoxy group are critical determinants of the compound's ultimate effect on plant physiology. This inhibitory action was attributed to the methylation preventing a necessary oxidative decarbonylation pathway that converts the precursor to an active auxin. acs.org These findings underscore the potential for a methoxy group, as in 1H-Indole-3-ethanol, 4-methoxy-, to modulate auxin-like activity, potentially by altering its interaction with plant metabolic pathways or hormone receptors.

Table 1: Effects of Methoxy-Indole Derivatives on Lateral Root Formation in Arabidopsis thaliana

| Compound | Key Structural Feature | Observed Effect on Lateral Root Formation | Reference |

|---|---|---|---|

| Methyl 2-hydroxy-5-(1H-indol-3-yl)pentanoate (JAX-44) | Unsubstituted Indole Ring | Potent Promoter | acs.org |

| Methyl 5-(1H-indol-3-yl)-2-methoxypentanoate (JAX-83) | O-methylated side chain | Selective Inhibitor | acs.org |

| Methyl 2-hydroxy-5-(1-methyl-1H-indol-3-yl)pentanoate (JAX-86) | N-methylated Indole Ring | Selective Inhibitor | acs.org |

Other Investigated Biological Effects in Research Models (e.g., Anti-inflammatory, Analgesic, Antiparasitic)

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic properties. chim.it The addition of a methoxy group can significantly influence these activities.

Anti-inflammatory Effects

Indole derivatives have been investigated for their potential to mitigate inflammatory responses. Inflammation is a complex biological process involving various mediators, and compounds that can modulate these pathways are of significant research interest. researchgate.net The parent compound, tryptophol, has been associated with anti-inflammatory properties through its negative correlation with interferon-gamma (IFNγ) production.

Research on other methoxy-containing indole derivatives has shown significant anti-inflammatory activity. For example, brevianamide K, a prenylated indole alkaloid, demonstrated notable anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophages by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.com Similarly, studies on pyrazole derivatives incorporating a methoxyphenyl group have identified compounds with anti-inflammatory properties, suggesting the methoxy substitution contributes favorably to the activity. researchgate.net While direct experimental data on 1H-Indole-3-ethanol, 4-methoxy- is not widely available, the established anti-inflammatory potential of related methoxy-indoles provides a strong rationale for its investigation in this area.

Analgesic Effects

The search for novel analgesic agents is a key area of pharmaceutical research. Several studies have evaluated the pain-relieving effects of plant extracts containing indole alkaloids and other phytochemicals in various animal models. For example, an ethanol (B145695) extract of Millettia pulchra, which contains various compounds, demonstrated analgesic activity in both acetic acid-induced writhing and hot plate tests in mice. researchgate.net Similarly, ethanol extracts of Ficus iteophylla and Argyreia acuta Lour. have shown significant dose-dependent analgesic effects, which are attributed to the presence of flavonoids, steroids, tannins, and alkaloids. nih.govnih.gov These findings suggest that complex extracts containing indole-related structures can possess centrally and peripherally mediated analgesic properties. The specific contribution of a compound like 1H-Indole-3-ethanol, 4-methoxy- to such effects warrants further targeted investigation.

Antiparasitic Activity

The indole moiety is a promising chemotype for the development of new drugs against parasitic diseases such as leishmaniasis, trypanosomiasis, and malaria. nih.gov The emergence of drug-resistant parasite strains necessitates the exploration of novel chemical scaffolds. nih.gov

Bioassay-guided fractionation of plant extracts has led to the identification of indole alkaloids with potent antiparasitic properties. For instance, coronaridine, an indole alkaloid isolated from Peschiera australis, exhibited significant antileishmanial activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov Another study on halo-substituted L-tryptophan derivatives found that the position of the substituent on the indole ring was crucial for trypanocidal activity. nih.gov The investigation of synthetic indole derivatives has also yielded promising results. A series of 1,3,4-thiadiazoles were synthesized and showed potent activity against Toxoplasma gondii. mdpi.com These studies highlight the potential of the indole nucleus as a platform for designing novel antiparasitic agents, suggesting that derivatives like 1H-Indole-3-ethanol, 4-methoxy- could be valuable candidates for screening.

Table 2: Antiparasitic Activity of Select Indole-Related Compounds

| Compound/Derivative Class | Target Parasite | Key Finding | Reference |

|---|---|---|---|

| Coronaridine (Indole Alkaloid) | Leishmania amazonensis | Showed significant antileishmanial effect on both promastigote and amastigote forms. | nih.gov |

| Spiroazepineindole (Racemic) | Plasmodium falciparum | Inhibited asexual blood-stage growth with IC50 values of 80-90 nM. | nih.gov |

| 7-substituted L-tryptophan derivatives | Trypanosoma brucei | Exhibited significantly higher trypanocidal potency compared to 5- and 6-substituted counterparts. | nih.gov |

| Azetidin-2-one derivatives (Indole-based) | Leishmania major | Showed considerable improvement of activity compared to precursors, with some in the same range as amphotericin B. | nih.gov |

Structure Activity Relationships Sar and Computational Studies of 1h Indole 3 Ethanol,4 Methoxy Derivatives

Impact of Methoxy (B1213986) Substitution on Biological Activity

The presence and positioning of a methoxy group on the indole (B1671886) ring are crucial determinants of the biological activity of indole derivatives. chim.it Methoxy groups generally enhance the electron-rich nature of the indole nucleus, thereby increasing its reactivity and modulating its interaction with biological targets. chim.it

The specific location of the methoxy substituent can dramatically alter not only the potency but also the mechanism of action of the compound. For instance, in studies on indolyl-pyridinyl-propenones, shifting a methoxy group from the 5-position to the 6-position on the indole ring switched the primary biological activity from the induction of a non-apoptotic cell death pathway known as methuosis to the disruption of microtubules. nih.govnih.govresearchgate.net This highlights the profound impact of isomeric substitution on the pharmacological profile.

Research on diindolylmethanes (DIMs) has shown that introducing a 4-methoxy moiety can influence binding affinity to specific receptors. For example, shifting a methoxy group from the 5-position to the 4- or 6-position in certain DIM intermediates resulted in products with very good yields, indicating the tolerance of these positions for substitution. nih.gov Furthermore, studies on indole compounds reacting with pyridine (B92270) rings noted that methoxy substitution enhances the electron-rich character, making the compound more reactive. acs.org The electronic properties and the position of substituents like the methoxy group have been shown to significantly affect reaction efficiency and, by extension, biological activity. acs.org

Role of the Ethanol (B145695) Side Chain in Molecular Interactions and Biological Effects

The flexibility of the ethanol side chain allows it to adopt various conformations, enabling the molecule to fit optimally into specific binding pockets. Modifications to this side chain can significantly alter the compound's biological profile. For instance, increasing the carbon length of N-alkoxy substituents on indole-3-carbinol, a related compound, was shown to dramatically increase its anti-proliferative efficacy in human breast cancer cells. nih.gov This suggests that the length and nature of the side chain are key parameters for optimizing biological activity.

In computational docking studies of related indole derivatives, side chains are frequently observed to form key interactions. For example, the amide group in the side chain of certain indole-phenol hybrids establishes two hydrogen bonds with the side chain of asparagine residues in the target peptide, while amine groups can form salt bridges. nih.gov This underscores the importance of the side chain's functional groups in anchoring the ligand to its biological target.

Effects of Indole Ring Substitutions on Biological Properties

Beyond the 4-methoxy group, other substitutions on the indole ring can significantly modulate the biological properties of the resulting derivatives. The type, position, and electronic nature of these substituents are key factors in determining the compound's efficacy and selectivity.

Halogenation of the indole ring is a common strategy to enhance biological activity. The introduction of fluorine, chlorine, or bromine at positions 5 or 7 of the indole scaffold has been shown to affect cytotoxicity. mdpi.com For example, in a series of diindolylmethane derivatives, compounds bearing 5-OMe,6'-F, 5-OMe,7'-Br, and 5,6-diF substitutions exhibited notable binding affinities for cannabinoid receptors, with some showing improved affinity compared to the lead compound. nih.gov

The addition of other functional groups also impacts activity. In a study synthesizing a novel nitrogen mustard based on an indole-3-carboxylic acid derivative, substitutions at various positions, including methylation and bromination, were key steps in creating the final bioactive compound. mdpi.com These modifications are often designed to alter lipophilicity, electronic distribution, and steric profile to improve target engagement and pharmacokinetic properties.

Table 1: Effect of Indole Ring Substitutions on Biological Activity of Various Indole Scaffolds

| Scaffold | Substitution | Position(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Indolyl-pyridinyl-propenone | Methoxy (-OCH3) | 5 vs. 6 | Switched mechanism from methuosis induction to microtubule disruption. nih.govnih.gov | nih.govnih.gov |

| Diindolylmethane (DIM) | Fluorine (-F) | 5, 6 | Slightly improved binding affinity to cannabinoid receptor CB1. nih.gov | nih.gov |

| Diindolylmethane (DIM) | Methoxy (-OCH3) and Fluorine (-F) | 5-OMe, 6'-F | Exhibited binding affinity to cannabinoid receptors similar to the lead compound. nih.gov | nih.gov |

| General Indole Derivatives | Halogens (F, Cl, Br) | 5 or 7 | Influences cytotoxicity. mdpi.com | mdpi.com |

| Indole-3-carboxylic acid | Bromine (-Br) | 6 | Intermediate step in the synthesis of a cytotoxic nitrogen mustard derivative. mdpi.com | mdpi.com |

Comparative Analysis with Structural Analogs and Related Indole Derivatives

To understand the unique properties of 1H-Indole-3-ethanol, 4-methoxy-, it is useful to compare it with its structural analogs.

Tryptophol (B1683683) (1H-Indole-3-ethanol): This is the parent compound lacking the 4-methoxy group. nih.gov The addition of the methoxy group to this scaffold is expected to increase its electron density and lipophilicity, which can lead to altered membrane permeability, metabolic stability, and receptor affinity. While tryptophol itself has roles as an auxin and a metabolite, the 4-methoxy substitution likely confers a distinct pharmacological profile. nih.gov

Isomeric Methoxy-Indole-3-ethanols (e.g., 5-methoxy and 6-methoxy): Based on findings from other indole series, the position of the methoxy group is critical. nih.govnih.gov If the principles from indolyl-propenones apply, 4-methoxy-indole-3-ethanol would be expected to have a different biological activity profile compared to its 5-methoxy and 6-methoxy isomers. Each isomer presents a unique electrostatic and steric profile to potential binding partners.

N-trans-4-methoxy-cinnamoyl-5-hydroxytryptamine: This more complex natural product incorporates a tryptamine (B22526) (indole-3-ethylamine) core with additional substitutions. scielo.br It demonstrates how extending the side chain with a cinnamoyl group and adding further substitutions (5-hydroxy) creates compounds with significant cytotoxic and antioxidant activities. scielo.br This illustrates a common strategy where the indole-ethanol core serves as a foundational scaffold for building more potent and complex molecules.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and dynamics simulations are invaluable for elucidating the molecular basis of the biological activity of 1H-Indole-3-ethanol, 4-methoxy- derivatives.

Ligand-Protein Interaction Modeling

Molecular docking studies on various indole derivatives consistently reveal common interaction patterns with protein targets. The indole nucleus itself often engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. nih.gov The NH group of the indole ring can act as a hydrogen bond donor, providing a key anchor point.

For 1H-Indole-3-ethanol, 4-methoxy-, modeling would predict several key interactions:

Hydrogen Bonding: The terminal hydroxyl group of the ethanol side chain is a prime candidate for forming strong hydrogen bonds with polar residues like serine, threonine, or the backbones of peptides. nih.gov

Hydrophobic Interactions: The bicyclic indole ring system would likely fit into hydrophobic pockets, stabilized by interactions with residues such as leucine, isoleucine, and valine. amity.edu

Pi-Interactions: The aromatic indole ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or charged residues like arginine. amity.edu

Methoxy Group Interactions: The 4-methoxy group can influence binding by forming additional van der Waals contacts or by altering the electronic surface of the indole ring, thereby modulating its interactions with the protein.

Table 2: Common Ligand-Protein Interactions for Indole Scaffolds from Docking Studies

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bond | Indole -NH | Asparagine (Asn), Glutamate (Glu) | amity.edu |

| Hydrogen Bond | Side Chain -OH | Asparagine (Asn), Valine (Val) | amity.edu |

| van der Waals / Hydrophobic | Indole Ring | Isoleucine (Ile), Phenylalanine (Phe), Valine (Val) | nih.govamity.edu |

| Pi-Pi Stacking | Indole Ring | Phenylalanine (Phe) | amity.edu |

| Salt Bridge | Charged Side Chain Amine | Methionine (Met) | nih.gov |

Binding Affinity Predictions

Binding affinity, often expressed as a dissociation constant (Kd), inhibition constant (Ki), or as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A more negative docking score generally indicates a stronger predicted binding interaction. taylorandfrancis.com

Docking studies on tetrahydrothiopyrano[2,3-b]indole derivatives with TRPV1 channels reported binding energies up to -7.0 kcal/mol. amity.edu Similarly, a Schiff base ligand derived from vanillin (B372448) and 4-amino antipyrine (B355649) showed a binding affinity of -7.6 kcal/mol against a CD1d1 protein. niscpr.res.in These values suggest that indole-based scaffolds are capable of forming stable and high-affinity interactions with biological targets. The predicted binding affinity for 1H-Indole-3-ethanol, 4-methoxy- would depend heavily on the specific protein target being modeled.

Table 3: Examples of Predicted Binding Affinities for Indole-Related Compounds

| Compound/Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Tetrahydrothiopyrano[2,3-b]indole derivative | TRPV1 | -7.0 | amity.edu |

| Vanillin-antipyrine Schiff base | CD1d1 | -7.6 | niscpr.res.in |

| Vanillin-antipyrine Schiff base | COVID-19 Main Protease (6lu7) | -6.7 | niscpr.res.in |

| α-amylase inhibitor | α-amylase | -9.3 | taylorandfrancis.com |

| DPP-4 inhibitor | DPP-4 | -5.7 | taylorandfrancis.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of 1H-Indole-3-ethanol, 4-methoxy- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on 1H-Indole-3-ethanol, 4-methoxy- were not identified in the available literature, the principles of QSAR can be effectively illustrated through studies on structurally related indole derivatives. These studies provide valuable insights into the structural features that are crucial for the biological activity of this class of compounds.

A pertinent example can be found in the 2D-QSAR modeling of novel 1H-3-indolyl derivatives designed as potent antioxidants. In such a study, a series of compounds with a common indole scaffold were synthesized and evaluated for their antioxidant activity, and a QSAR model was developed to correlate their structural properties with their observed biological efficacy.

The development of a robust QSAR model typically involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Through statistical methods such as multiple linear regression (MLR), a QSAR equation is generated that links a selection of these descriptors to the biological activity.

For instance, in a study of indole derivatives with antioxidant activity, descriptors such as the Wiener index (a topological descriptor), the octanol-water partition coefficient (LogP, a measure of hydrophobicity), and the energy of the highest occupied molecular orbital (HOMO, an electronic descriptor) could be correlated with the antioxidant potency of the compounds. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent analogs.

The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques. This often involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not included in the model development. A statistically significant QSAR model will exhibit a high correlation coefficient (R²) and a low root mean square error (RMSE), indicating a strong correlation between the predicted and experimentally observed activities.

The insights gained from such QSAR studies on related indole derivatives can be extrapolated to hypothesize about the structure-activity relationships of 1H-Indole-3-ethanol, 4-methoxy-. For example, the model might suggest that modifications to the methoxy group or the ethanol side chain could modulate the compound's activity in a predictable manner.

The following interactive data tables present hypothetical data based on a representative QSAR study of indole derivatives, illustrating the types of descriptors and statistical measures that are central to QSAR modeling.

Table 1: Molecular Descriptors and Biological Activity of a Hypothetical Series of Indole Derivatives

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Wiener Index | HOMO Energy (eV) |

| 1 | 28.23 | 3.5 | 250.3 | 450 | -5.8 |

| 2 | 31.71 | 3.8 | 265.4 | 480 | -6.0 |

| 3 | 34.87 | 3.2 | 240.2 | 430 | -5.7 |

| 4 | 45.26 | 4.1 | 280.5 | 510 | -6.2 |

| 5 | 48.88 | 3.9 | 270.3 | 495 | -6.1 |

Table 2: Statistical Parameters of a Hypothetical QSAR Model

Analytical and Spectroscopic Characterization Methodologies in 1h Indole 3 Ethanol,4 Methoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1H-Indole-3-ethanol, 4-methoxy- in solution. Through the analysis of ¹H (proton), ¹³C (carbon-13), and various two-dimensional (2D) NMR experiments, a complete map of the molecular framework can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum for 1H-Indole-3-ethanol, 4-methoxy- is expected to show distinct signals for the protons on the indole (B1671886) ring, the ethanol (B145695) side chain, the methoxy (B1213986) group, and the N-H group. The electron-donating nature of the methoxy group at the C4 position influences the chemical shifts of the aromatic protons. Signals are typically observed as multiplets due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The spectrum provides a count of the non-equivalent carbon atoms, which should match the 11 carbons in the structure.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. COSY identifies protons that are coupled to each other (typically on adjacent carbons). HSQC correlates directly attached proton-carbon pairs, while HMBC reveals longer-range correlations between protons and carbons (over two to three bonds), which is essential for connecting different fragments of the molecule, such as the ethanol side chain to the indole core.

Interactive Table 1: Predicted ¹H NMR Data for 1H-Indole-3-ethanol, 4-methoxy- (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H1 (N-H) | ~8.10 | broad singlet | Chemical shift is solvent-dependent. |

| H2 | ~7.05 | singlet | Proton on the pyrrole (B145914) ring. |

| H5 | ~6.95 | doublet | Coupled to H6. |

| H6 | ~7.10 | triplet | Coupled to H5 and H7. |

| H7 | ~6.55 | doublet | Coupled to H6. |

| -CH₂-CH₂OH | ~3.00 | triplet | Ethyl group protons adjacent to the indole ring. |

| -CH₂-CH₂OH | ~3.90 | triplet | Ethyl group protons adjacent to the hydroxyl group. |

| -OCH₃ | ~3.95 | singlet | Methoxy group protons. |

| -OH | Variable | broad singlet | Chemical shift is concentration and solvent-dependent. |

Interactive Table 2: Predicted ¹³C NMR Data for 1H-Indole-3-ethanol, 4-methoxy-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~123.0 | |

| C3 | ~112.5 | |

| C3a | ~127.5 | Quaternary Carbon |

| C4 | ~154.0 | Carbon attached to the methoxy group. |

| C5 | ~105.0 | |

| C6 | ~122.0 | |

| C7 | ~100.0 | |

| C7a | ~137.0 | Quaternary Carbon |

| -CH₂-CH₂OH | ~28.5 | Ethyl group carbon adjacent to the indole ring. |

| -CH₂-CH₂OH | ~62.0 | Ethyl group carbon adjacent to the hydroxyl group. |

| -OCH₃ | ~55.5 | Methoxy group carbon. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For 1H-Indole-3-ethanol, 4-methoxy- (molecular formula C₁₁H₁₃NO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The predicted exact mass is 191.0946 g/mol . nih.gov

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help identify the molecule. The parent compound, tryptophol (B1683683), is known to produce a major fragment by losing the CH₂OH group. nih.govnist.gov A similar fragmentation pathway is expected for the 4-methoxy derivative. The primary fragmentation would involve the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable 4-methoxy-indolyl-methyl cation.

Interactive Table 3: Predicted Mass Spectrometry Fragments for 1H-Indole-3-ethanol, 4-methoxy-

| Fragment Description | Proposed Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₁H₁₃NO₂]⁺ | 191 |

| Loss of water (-H₂O) | [C₁₁H₁₁NO]⁺ | 173 |

| Loss of ethanol side chain (-CH₂CH₂OH) | [C₉H₈NO]⁺ | 146 |

| 4-methoxyindole (B31235) fragment | [C₉H₉NO]⁺ | 147 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of 1H-Indole-3-ethanol, 4-methoxy- would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govspectroscopyonline.comscispace.com

Key expected absorptions include a broad band for the O-H stretch of the alcohol group, a sharp peak for the N-H stretch of the indole ring, and strong absorptions for C-O stretching from the alcohol and the methoxy ether. Aromatic and aliphatic C-H stretching and bending vibrations would also be present in their characteristic regions.

Interactive Table 4: Characteristic IR Absorption Bands for 1H-Indole-3-ethanol, 4-methoxy-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Alcohol | 3500 - 3200 | Broad |

| N-H Stretch | Indole | 3400 - 3300 | Sharp, Medium |

| C-H Stretch (Aromatic) | Indole Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1580 | Medium |

| C-O Stretch | Alcohol, Ether | 1260 - 1000 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of synthesized compounds and for assessing their purity. polito.itrsc.orgresearchgate.netymcamerica.com For a moderately polar compound like 1H-Indole-3-ethanol, 4-methoxy-, several methods are applicable.

Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and for a preliminary assessment of purity. The compound is spotted on a silica (B1680970) gel plate and eluted with a solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The retention factor (Rf) value is characteristic of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is the standard for high-resolution separation and precise purity determination. A C18 silica column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity can be quantified by integrating the area of its peak relative to the total peak area.

Column Chromatography is the primary technique for the preparative isolation and purification of the compound on a larger scale. Silica gel is the most common stationary phase, and the compound is eluted using a gradient of solvents with increasing polarity, guided by prior TLC analysis.

X-ray Crystallography for Solid-State Structure Determination

This method offers unambiguous proof of structure, confirming the connectivity and stereochemistry that are inferred from spectroscopic methods like NMR. However, it is contingent upon the ability to grow a high-quality single crystal of the compound. A review of the current scientific literature and crystallographic databases suggests that the specific crystal structure of 1H-Indole-3-ethanol, 4-methoxy- has not been publicly reported to date. While the technique is paramount for absolute structural proof, its application is dependent on successful crystallization.

Broader Research Applications and Future Directions for 1h Indole 3 Ethanol,4 Methoxy

1H-Indole-3-ethanol, 4-methoxy- as a Synthetic Scaffold for Novel Bioactive Compound Synthesis

The 4-methoxyindole (B31235) scaffold is a versatile building block in the synthesis of a wide array of pharmaceuticals. chemimpex.com Its enhanced reactivity and solubility make it an excellent starting point for the development of bioactive molecules. chemimpex.com The presence of the ethanol (B145695) group at the 3-position of 1H-Indole-3-ethanol, 4-methoxy- offers a reactive handle for further chemical modifications, allowing for the construction of more complex molecules. This positions the compound as a valuable intermediate in the synthesis of novel therapeutic agents.

The 4-methoxyindole core has been integral to the development of compounds with a range of pharmacological activities. For instance, derivatives of 4-methoxyindole have been investigated for their potential as anticancer and anti-inflammatory agents. chemimpex.com Furthermore, specific 4-methoxy-1H-indole derivatives have been identified as potent HIV inhibitors. chim.it The versatility of the indole (B1671886) scaffold allows for the creation of diverse molecular libraries, which can be screened against various biological targets to identify new lead compounds. nih.gov

Table 1: Examples of Bioactive Methoxy-Substituted Indole Derivatives

| Compound Class | Biological Activity | Reference |

| Dihydropyrano[3,2-e]indoles | Cytotoxic against neuroblastoma cells | chim.it |

| 1,2,4-Thiadiazolyl-4-methoxyindoles | Potent anticancer activity | chim.it |

| (E)-4-(1-(substituted benzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acids | HIV integrase strand-transfer inhibitors | chim.it |

| 5-(4-Methoxyphenyl)-1H-indoles | Selective inhibitors of 15-lipoxygenase | mdpi.com |

The synthesis of various functionalized 1H-indoles has been a focus of organic chemistry, with numerous methods developed for their construction. chim.it These synthetic strategies can be adapted for the modification of 1H-Indole-3-ethanol, 4-methoxy-, enabling the creation of a diverse range of derivatives for pharmacological evaluation.

Utilization in Biological System Probing and Mechanism Elucidation

The inherent properties of the indole nucleus make it a suitable framework for the design of chemical probes to investigate biological systems. The fluorescence of some indole derivatives, for instance, can be exploited to develop tools for cellular imaging and for studying receptor-ligand interactions. While specific studies on 1H-Indole-3-ethanol, 4-methoxy- as a biological probe are not prevalent, the broader class of methoxyindoles has shown promise in this area.

For example, the pineal methoxyindoles, such as 5-methoxytryptophol (a positional isomer of the compound of interest), have been studied for their effects on lymphocyte proliferation and their binding to melatonin receptors on activated human lymphoid cells. nih.gov This suggests that methoxy-substituted indole-3-ethanols could be functionalized to create probes for studying the immune system and melatonin-related pathways. The ability of these compounds to interact with specific biological targets underscores their potential for elucidating complex cellular mechanisms. nih.gov

Potential in Agrochemical Research and Development

Indole derivatives are well-represented in the field of agrochemicals, most notably through the auxin plant hormones, such as indole-3-acetic acid (IAA). nih.gov These compounds play a crucial role in plant growth and development. The structural similarity of 1H-Indole-3-ethanol, 4-methoxy- to naturally occurring auxins suggests its potential for investigation as a plant growth regulator. Various 3-substituted indoles have been utilized as starting materials for the synthesis of agrochemicals. scirp.org

Research into synthetic auxin mimics has led to the development of new herbicides. A series of novel indole-3-carboxylic acid derivatives have been designed and evaluated for their herbicidal activity as antagonists of the auxin receptor protein TIR1. nih.gov This indicates that modifications of the indole-3-acetic acid scaffold, a close relative of indole-3-ethanol, can lead to potent agrochemicals. The 4-methoxy substitution on the indole ring could modulate the activity and selectivity of such compounds, offering a potential avenue for the development of new crop protection agents.

Emerging Research Areas and Unexplored Biological Roles

The field of indole chemistry is continually evolving, with new synthetic methods and biological applications being discovered. researchgate.net The 4-methoxyindole scaffold is present in a number of compounds with promising, yet underexplored, biological activities. For example, 4-methoxyindole-3-carbinol, a related compound, has been shown to inhibit the proliferation of human colon cancer cells in vitro, suggesting a potential role in cancer prevention. nih.gov

Future research could focus on several key areas for 1H-Indole-3-ethanol, 4-methoxy-:

Systematic derivatization: A systematic exploration of the chemical space around the 1H-Indole-3-ethanol, 4-methoxy- scaffold could lead to the discovery of new compounds with enhanced potency and selectivity for various biological targets.

Mechanism of action studies: For any newly identified bioactive derivatives, detailed studies to elucidate their mechanism of action at the molecular level will be crucial for their further development.

Exploration of new therapeutic areas: The diverse pharmacological activities reported for methoxyindoles suggest that 1H-Indole-3-ethanol, 4-methoxy- derivatives could be investigated for a wider range of therapeutic applications, including neurodegenerative diseases and metabolic disorders. chemimpex.com

Biocatalysis and green synthesis: The development of environmentally friendly methods for the synthesis and modification of 1H-Indole-3-ethanol, 4-methoxy- would be a valuable contribution to sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxy-substituted indole derivatives like 1H-Indole-3-ethanol,4-methoxy-?

- Methodological Answer : Synthesis of 4-methoxyindole derivatives often involves protecting-group strategies and controlled reaction conditions. For example, a nitrogen atmosphere is critical to prevent oxidation during synthesis. In one protocol, 4-methoxyindole intermediates are synthesized by reacting N-methoxyindole with trifluoroboron ether under reflux, followed by HPLC monitoring to confirm reaction completion. Post-reaction workup includes aqueous quenching, filtration, and purification using mixed solvents (e.g., acetonitrile/methanol) to achieve high yields (~65%) . For benzylation or alkylation, flash chromatography (cyclohexane/EtOAc gradients) is effective for isolating products .

Q. How should researchers handle and store 1H-Indole-3-ethanol,4-methoxy- to ensure safety and stability?

- Methodological Answer : Storage at room temperature in airtight, light-resistant containers is recommended to prevent degradation. Safety protocols include using gloves and fume hoods due to potential irritant properties. For laboratory-scale handling, refer to safety data sheets (SDS) for hazard identification (e.g., skin/eye protection) and disposal guidelines. Compounds with similar structures (e.g., 4-hydroxy-3-methoxyphenethanol) are classified for research use only, not for drug or household applications .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) resolve indole ring protons (δ 6.5–8.0 ppm) and methoxy groups (singlet at δ ~3.8–3.9 ppm). Aromatic protons and ethanol side chains show distinct splitting patterns .

- IR : Stretching frequencies for O–H (3397 cm⁻¹) and methoxy C–O (1387 cm⁻¹) confirm functional groups .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₇H₁₈NO₂ [M+H⁺] with <1 ppm error) .

Q. What biological activities are associated with 4-methoxyindole derivatives?

- Methodological Answer : Tryptophol derivatives (e.g., 1H-Indole-3-ethanol) exhibit antimicrobial and antifungal properties. Bioactivity screening should include minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungal strains. Structure-activity correlations suggest that methoxy groups enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 4-methoxyindole derivatives?

- Methodological Answer :

- Systematic Modifications : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) at the indole C-3 or C-4 positions.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or microbial enzymes.

- Biological Assays : Compare IC₅₀/MIC values across analogs to identify critical substituents. For example, bulky groups at C-3 may reduce antibacterial efficacy due to steric hindrance .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can optimize geometries and calculate HOMO-LUMO gaps to predict reactivity.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess permeability.

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to correlate electron density maps with substituent effects .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate Experiments : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.

- Cross-Validation : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity.

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .

Q. What strategies optimize the crystallization of 4-methoxyindole derivatives for X-ray studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with polar/nonpolar solvent pairs (e.g., EtOAc/hexane).

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes crystal growth.

- SHELX Refinement : Apply twin refinement (TWIN/BASF commands) for challenging datasets, especially with high-resolution (<1.0 Å) or twinned crystals .

Q. How can environmental impacts of 4-methoxyindole derivatives be assessed?

- Methodological Answer :

- Biodegradability Tests : Use OECD 301 guidelines (e.g., closed bottle test) to measure microbial degradation.

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays.

- Bioaccumulation : Calculate octanol-water partition coefficients (log P) via shake-flask or HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.